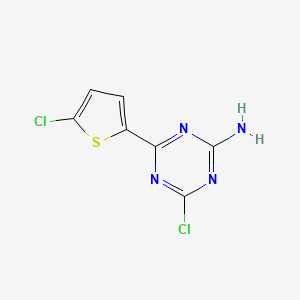

4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 5-chlorothiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothiophenes.

Scientific Research Applications

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

Material Science: It is used in the development of advanced materials such as conductive polymers and organic semiconductors.

Agriculture: It is used in the synthesis of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-6-(5-bromothiophen-2-yl)-1,3,5-triazin-2-amine

- 4-Chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine

- 4-Chloro-6-(5-ethylthiophen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms on the triazine and thiophene rings. This structural feature can enhance its reactivity and binding affinity in various applications compared to similar compounds .

Biological Activity

4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound notable for its unique structural features, including a triazine ring and a chlorothiophene moiety. This combination contributes to its significant biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂N₄S, with a molecular weight of 247.10 g/mol. The presence of chlorine atoms and sulfur enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄Cl₂N₄S |

| Molecular Weight | 247.10 g/mol |

| CAS Number | 1548574-24-8 |

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key areas of activity include:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism likely involves targeting specific pathways associated with tumor growth .

Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical for cellular functions. For instance, it may interact with kinases involved in signaling pathways that regulate cell division and survival .

Binding Affinity : Interaction studies indicate that this compound has a notable binding affinity for various biological targets, which may enhance its therapeutic efficacy .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Anticancer Studies : A study profiling various chemicals found that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .

- Enzymatic Assays : In enzymatic assays assessing the compound's ability to inhibit specific enzymes (e.g., kinases), it was found to possess moderate inhibitory effects with IC50 values indicating effective concentrations for biological activity .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound interacts favorably with active sites of target proteins involved in cancer progression and other diseases .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzyme Activity : By binding to active sites of enzymes such as kinases or methyltransferases, the compound can disrupt their normal function.

- Disrupt Cell Signaling Pathways : The structural features allow it to interfere with signaling pathways critical for cell growth and survival.

Properties

Molecular Formula |

C7H4Cl2N4S |

|---|---|

Molecular Weight |

247.10 g/mol |

IUPAC Name |

4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H4Cl2N4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |

InChI Key |

HSQXIQFLJKHTKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.